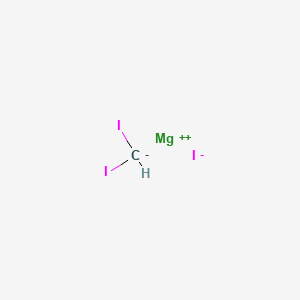
Magnesium iodide diiodomethanide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium iodide diiodomethanide (1/1/1) is a chemical compound that combines magnesium iodide and diiodomethane in a 1:1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
Magnesium iodide diiodomethanide can be synthesized through the reaction of magnesium iodide with diiodomethane. The reaction typically occurs in an anhydrous environment to prevent the formation of hydrates. One common method involves mixing powdered elemental iodine and magnesium metal in the presence of diiodomethane under anhydrous conditions, often using dry-diethyl ether as a solvent .
Industrial Production Methods
Industrial production of magnesium iodide diiodomethanide may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Magnesium iodide diiodomethanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and diiodomethane.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as potassium metal.
Substitution: Often carried out in the presence of solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and diiodomethane.
Substitution: Various halide or nucleophile-substituted derivatives.
科学的研究の応用
Magnesium iodide diiodomethanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism by which magnesium iodide diiodomethanide exerts its effects involves the interaction of magnesium ions with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from nucleophiles. This property is particularly useful in organic synthesis, where it can catalyze reactions and stabilize intermediates .
類似化合物との比較
Similar Compounds
Magnesium iodide: An inorganic compound with similar reactivity but lacks the diiodomethane component.
Magnesium bromide: Another halide of magnesium with different reactivity and applications.
Magnesium chloride: Commonly used in various industrial processes but has different chemical properties.
Uniqueness
Its ability to participate in both halide and organic reactions makes it a versatile reagent in chemical synthesis .
特性
CAS番号 |
143251-24-5 |
|---|---|
分子式 |
CHI3Mg |
分子量 |
418.04 g/mol |
IUPAC名 |
magnesium;diiodomethane;iodide |
InChI |
InChI=1S/CHI2.HI.Mg/c2-1-3;;/h1H;1H;/q-1;;+2/p-1 |
InChIキー |
QSJHQAQTYYWINY-UHFFFAOYSA-M |
正規SMILES |
[CH-](I)I.[Mg+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
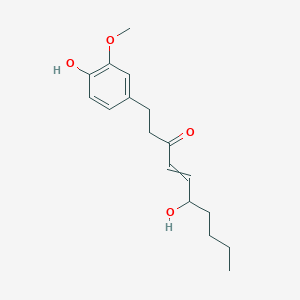

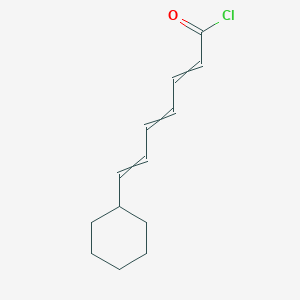
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

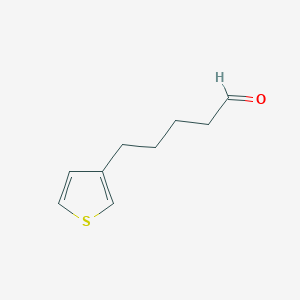
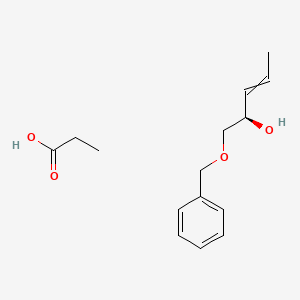
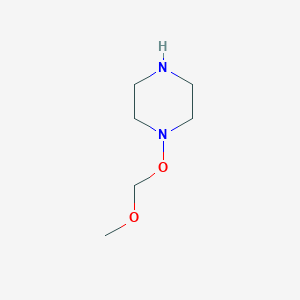
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
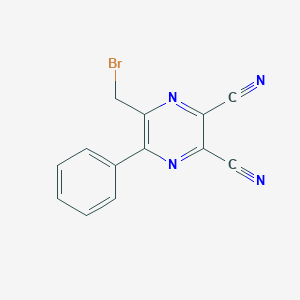
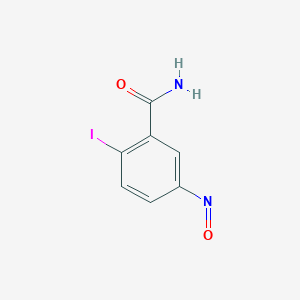
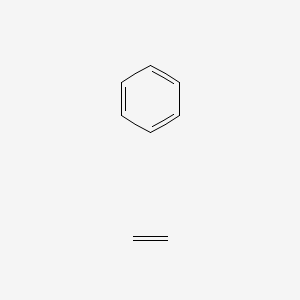
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
